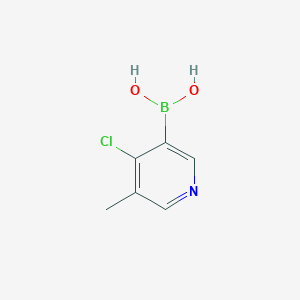

4-Chloro-5-methylpyridine-3-boronic acid

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Sciences

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of chemical sciences. Its prevalence is a testament to its versatile properties and its role as a fundamental component in a vast array of natural and synthetic molecules.

Fundamental Building Blocks in Synthetic Methodologies

Pyridine and its derivatives are indispensable building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov The nitrogen atom within the pyridine ring imparts distinct electronic properties compared to its carbocyclic analog, benzene, influencing its reactivity and intermolecular interactions. This makes the pyridine scaffold a valuable synthon, a structural unit within a molecule that can be formed or assembled by a known synthetic operation. The ability to introduce a wide variety of substituents at different positions on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a critical aspect of rational drug design and the development of new materials. mdpi.com The synthesis of substituted pyridines is a mature field, with numerous established methods for their preparation, ensuring a steady supply of diverse building blocks for synthetic chemists. epo.org

Role in the Elaboration of Complex Molecular Structures

The pyridine nucleus is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govdrughunter.com In fact, over 7,000 existing drug molecules incorporate a pyridine core. youtube.com This prevalence is due to several factors, including the ability of the pyridine nitrogen to act as a hydrogen bond acceptor, which can facilitate binding to biological targets such as enzymes and receptors. epo.org Furthermore, the pyridine ring can serve as a bioisostere for a phenyl ring, offering a means to modulate a compound's metabolic stability and solubility. youtube.com The presence of the nitrogen atom generally enhances water solubility, a desirable property for pharmaceutical agents. mdpi.com The structural diversity of naturally occurring pyridine-containing compounds, such as various alkaloids and vitamins like niacin and pyridoxine, further highlights the importance of this scaffold in the elaboration of complex and biologically relevant molecular architectures. nih.govyoutube.com

Overview of Boronic Acids as Versatile Reagents

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂), are a class of organoboron compounds that have become indispensable tools in organic synthesis. Their rise to prominence is a direct result of their unique reactivity and general stability.

Historical Context and Evolution of Organoboron Chemistry

The first synthesis of a boronic acid was reported in 1860 by Edward Frankland. nih.gov However, for a long time, the application of organoboron compounds in synthesis was not widespread. A significant turning point was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. sigmaaldrich.com This palladium-catalyzed reaction, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, revolutionized the field of organic synthesis. The discovery earned its developers the Nobel Prize in Chemistry in 2010. Since then, research into the synthesis and application of boronic acids has expanded dramatically, leading to the development of a vast library of boronic acid reagents and more sophisticated and efficient coupling methodologies. sigmaaldrich.com

Unique Reactivity Profiles of Boronic Acid Functionality

The utility of boronic acids as synthetic reagents is rooted in several key features. They are generally stable, often crystalline solids that are tolerant of air and moisture, making them easy to handle and store. nih.gov The boron atom in a boronic acid is a Lewis acid, meaning it can accept a pair of electrons. sigmaaldrich.com This property is central to its reactivity. In the context of the Suzuki-Miyaura reaction, the boronic acid is activated by a base, forming a boronate species that then undergoes transmetalation with a palladium catalyst. This step is crucial for the formation of the new carbon-carbon bond.

Boronic acids are valued for their high functional group tolerance, allowing for their use in the synthesis of complex molecules without the need for extensive protecting group strategies. The byproducts of reactions involving boronic acids are typically inorganic and easily removed, simplifying purification. nih.gov Beyond the Suzuki-Miyaura reaction, boronic acids participate in a range of other important transformations, including Chan-Lam coupling (forming carbon-nitrogen or carbon-oxygen bonds), conjugate additions, and oxidations. This versatility has cemented the position of boronic acids as one of the most important classes of reagents in modern organic chemistry. nih.gov

Specific Academic Context of 4-Chloro-5-methylpyridine-3-boronic acid

While broad classes of substituted pyridine boronic acids are widely discussed in scientific literature, the specific academic and industrial context of a particular compound can often be gleaned from its commercial availability and the documented applications of its close structural analogs.

Physicochemical Properties of 4-Chloro-5-methylpyridine-3-boronic acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 913835-86-6 | sigmaaldrich.com |

| Molecular Formula | C₆H₇BClNO₂ | sigmaaldrich.com |

| Molecular Weight | 171.39 g/mol | sigmaaldrich.com |

| Physical Form | Solid (presumed) | Inferred from related compounds |

| SMILES | OB(C1=CC(C)=C(Cl)N=C1)O | sigmaaldrich.com |

4-Chloro-5-methylpyridine-3-boronic acid is commercially available from various chemical suppliers, which indicates its use as a building block in research and development. Its structure combines a pyridine ring with three substituents: a chloro group, a methyl group, and a boronic acid group. This specific arrangement of functional groups makes it a valuable intermediate for introducing the 4-chloro-5-methyl-3-pyridyl moiety into larger, more complex molecules.

The primary application for a compound of this nature is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. In such a reaction, the boronic acid would be coupled with an organic halide or triflate to form a new carbon-carbon bond. The chloro and methyl substituents on the pyridine ring can influence the electronic properties and steric environment of the molecule, which can be important for its interaction with biological targets in medicinal chemistry applications. For instance, chloro groups are often incorporated into drug candidates to modulate their metabolic stability and binding affinity. drughunter.com

While specific, detailed research findings on the synthesis and direct application of 4-Chloro-5-methylpyridine-3-boronic acid are not prevalent in publicly accessible literature, the well-established utility of related substituted pyridine boronic acids in the synthesis of pharmaceuticals and other functional materials provides a strong indication of its intended use. Researchers in academic and industrial laboratories would acquire this compound to serve as a key intermediate in the synthesis of novel compounds for a variety of applications, including drug discovery and materials science.

Positional Isomerism and Substituent Effects on Reactivity

The reactivity and stability of pyridine boronic acids are profoundly influenced by the position of the boronic acid group on the pyridine ring and the nature of other substituents. arkat-usa.orgresearchgate.net This interplay of positional isomerism and substituent effects dictates the compound's utility in synthesis.

Positional Isomerism: The location of the boronic acid group relative to the ring nitrogen is critical. Generally, 3- and 4-pyridinylboronic acids exhibit good stability. arkat-usa.org In contrast, 2-pyridinylboronic acids are notoriously unstable and prone to protodeboronation (the cleavage of the carbon-boron bond by a proton source). nih.govarkat-usa.orgresearchgate.netacs.org This instability is attributed to the proximity of the Lewis acidic boron atom and the Lewis basic nitrogen atom, which can facilitate decomposition pathways. nih.govresearchgate.net Consequently, 2-pyridinylboronic acids are often used as more stable ester derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, to prevent premature decomposition. nih.govresearchgate.net

| Property | 2-Pyridinylboronic Acid | 3-Pyridinylboronic Acid | 4-Pyridinylboronic Acid |

| Stability | Generally unstable, prone to protodeboronation arkat-usa.orgresearchgate.netacs.org | Good stability arkat-usa.org | Good stability arkat-usa.org |

| Reactivity in Coupling | Can be challenging, often requires stabilized derivatives researchgate.net | Generally effective coupling partner nih.gov | Effective coupling partner chemicalbook.comchemicalbook.com |

| Key Challenge | Exquisite sensitivity to protodeboronation nih.gov | Less reactive than some aryl boronic acids | Can form stable, unreactive complexes rsc.org |

Substituent Effects: Substituents on the pyridine ring significantly modulate the electronic properties and, therefore, the reactivity of the boronic acid. The pKa of a boronic acid, which reflects its Lewis acidity, is altered by the electronic nature of these groups. nih.govwikipedia.org

Electron-withdrawing groups (like the chloro group in 4-Chloro-5-methylpyridine-3-boronic acid) increase the Lewis acidity of the boron atom, making the boronic acid more acidic (lower pKa). nih.gov This can influence the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. nih.gov In some cases, electron-withdrawing substituents on 2-pyridyl rings can slow the rate of protodeboronation, thereby increasing the substrate's viability in cross-coupling reactions. researchgate.net

Electron-donating groups (like the methyl group) decrease the Lewis acidity of the boron atom (higher pKa). nih.gov

For 4-Chloro-5-methylpyridine-3-boronic acid , the boronic acid is at the 3-position, which confers inherent stability. The reactivity is then fine-tuned by the opposing electronic effects of the chloro and methyl substituents. The electron-withdrawing chlorine atom at the 4-position and the electron-donating methyl group at the 5-position create a specific electronic environment that influences its performance in cross-coupling reactions.

Importance in Current Synthetic Research Paradigms

Substituted pyridine boronic acids are central to modern synthetic strategies, primarily due to their role as versatile coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction. organic-chemistry.orgresearchgate.net This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, essential for constructing the complex scaffolds of pharmaceuticals, agrochemicals, and advanced materials. nih.govchemimpex.comuwindsor.ca

The significance of these reagents lies in their ability to provide a modular and efficient route to highly substituted pyridines. nih.gov Synthesizing such structures through traditional condensation or cycloaddition reactions can be restrictive and often incompatible with sensitive functional groups. nih.gov The Suzuki-Miyaura reaction, using boronic acids, overcomes many of these limitations due to its mild reaction conditions and high functional group tolerance. nih.govacs.org

The use of specifically substituted pyridine boronic acids, such as 4-Chloro-5-methylpyridine-3-boronic acid , allows for precise, late-stage functionalization in a synthetic sequence. The chloro-substituent can be retained in the product or serve as a handle for subsequent transformations, such as a second, different cross-coupling reaction. acs.org This modularity is highly desirable in medicinal chemistry for the rapid generation of compound libraries to explore structure-activity relationships. nih.govnih.gov

| Reactant 1 | Reactant 2 | Product Type | Significance | Reference |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | 2-Aryl-3-aminopyridine | High-yield synthesis of functionalized biaryls for drug discovery. | organic-chemistry.org |

| 2,6-Dichloropyridine | Alkyl pinacol (B44631) boronic ester | 2-Alkyl-6-chloropyridine | Selective C(sp²)-C(sp³) bond formation, accessing important 2-alkylpyridyl motifs. | acs.org |

| 3-Iodochromone | Arylboronic acid | Isoflavone | Versatile synthesis of flavonoids and related natural products. | nih.gov |

| 4-Chloro quinoline (B57606) | Phenylboronic acid | 4-Aryl quinoline | Generation of carbon-carbon bonds to produce biologically active quinoline derivatives. | researchgate.net |

The development of highly active catalyst systems has further broadened the scope of reactions involving pyridine boronic acids, enabling the coupling of even challenging substrates like those containing basic amino groups without the need for protecting groups. organic-chemistry.org This continuous innovation ensures that substituted pyridine boronic acids, including 4-Chloro-5-methylpyridine-3-boronic acid , remain at the forefront of contemporary organic synthesis.

Properties

Molecular Formula |

C6H7BClNO2 |

|---|---|

Molecular Weight |

171.39 g/mol |

IUPAC Name |

(4-chloro-5-methylpyridin-3-yl)boronic acid |

InChI |

InChI=1S/C6H7BClNO2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3,10-11H,1H3 |

InChI Key |

QXOZUQQZGYHUOF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=CC(=C1Cl)C)(O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Chloro 5 Methylpyridine 3 Boronic Acid

Precursor Synthesis and Halogenation Regioselectivity

The synthesis of the 4-chloro-5-methylpyridine core is a critical first step. This can be approached through various methods, primarily involving the halogenation of a pre-functionalized pyridine (B92270) derivative.

The synthesis of substituted chloropyridines can be achieved through several established methods. One common approach involves the direct chlorination of a suitable pyridine precursor. For instance, the vapor-phase chlorination of 3-methylpyridine (B133936) has been shown to produce partially chlorinated derivatives. researchgate.net However, controlling the regioselectivity of such reactions can be challenging, often leading to a mixture of isomers.

A more controlled approach involves the synthesis of a pyridine N-oxide derivative, which can then be chlorinated. For example, a method for preparing 2-chloro-5-methylpyridine (B98176) starts from 3-methylpyridine N-oxide, which is reacted with an electrophilic reagent and an organic nitrogen base, followed by treatment with a chlorinating agent like phosphorus oxychloride. guidechem.com This highlights a potential route where a suitably substituted methylpyridine N-oxide could be a precursor.

Another strategy involves building the substituted pyridine ring from acyclic precursors. For example, 3,5-lutidine (3,5-dimethylpyridine) can be synthesized from the vapor-phase reaction of 2-methyl-1,5-pentanediamine and hydrogen over an oxide catalyst. baranlab.orgwikipedia.org This lutidine could then be a starting point for selective halogenation.

A plausible route to a key intermediate, such as 3-bromo-4-methylpyridine, involves the Sandmeyer-type reaction starting from 4-methyl-3-aminopyridine. google.com This brominated compound could then potentially be converted to the desired 4-chloro-5-methylpyridine through halogen exchange or serve as a precursor for borylation.

| Starting Material | Reagents | Product | Reference |

| 3-Methylpyridine | Cl2 (vapor phase) | Partially chlorinated 3-methylpyridines | researchgate.net |

| 3-Methylpyridine N-Oxide | 1. Benzoyl chloride, Triethylamine2. Phosphorus oxychloride | 2-Chloro-5-methylpyridine | guidechem.com |

| 2-Methyl-1,5-pentanediamine | H2, Oxide catalyst | 3,5-Lutidine | baranlab.orgwikipedia.org |

| 4-Methyl-3-aminopyridine | HBr, Br2, NaNO2 | 3-Bromo-4-methylpyridine | google.com |

The regioselectivity of halogenation in pyridine rings is governed by the electronic nature of the ring and any existing substituents. The pyridine ring is electron-deficient, making electrophilic aromatic substitution (EAS) generally difficult and often requiring harsh conditions. chemicalbook.com Halogenation typically occurs at the 3- and 5-positions.

The presence of activating or deactivating groups significantly influences the position of further substitution. For instance, in 3-methylpyridine, the methyl group is an activating group, which could direct incoming electrophiles. However, direct chlorination can lead to a mixture of products. researchgate.net

A more refined strategy to control regioselectivity is through directed ortho-metalation (DoM). baranlab.orgwikipedia.org In this approach, a directing group on the pyridine ring complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. This lithiated intermediate can then be quenched with an electrophile, such as a halogen source, to introduce a halogen at a specific position. For example, the regioselective ortho-lithiation of halopyridines using lithium diisopropylamide (LDA) has been demonstrated. researchgate.net A chloro group can act as a directing metalation group, facilitating lithiation at the adjacent position.

Another powerful technique involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. Subsequent removal of the N-oxide group provides the substituted pyridine.

| Method | Key Features | Regioselectivity | Reference |

| Electrophilic Aromatic Substitution | Requires harsh conditions for unsubstituted pyridine. | Typically at C-3 and C-5. | chemicalbook.com |

| Directed ortho-Metalation (DoM) | A directing group guides lithiation to the adjacent position. | Highly regioselective at the ortho position to the directing group. | baranlab.orgwikipedia.org |

| Halogenation of Pyridine N-Oxides | N-oxide activates the ring for electrophilic attack. | Primarily at C-2 and C-4. | guidechem.com |

Boronation Techniques for Pyridinyl Halides

Once a suitable 4-chloro-5-methyl-substituted pyridine with a handle for borylation (e.g., a halogen at the 3-position) is obtained, the next critical step is the introduction of the boronic acid group.

A common and effective method for the synthesis of aryl and heteroaryl boronic acids is through metal-halogen exchange followed by quenching with a boron electrophile. wikipedia.orgnih.gov This two-step process involves the conversion of an aryl halide to an organometallic intermediate, which is then reacted with a borate (B1201080) ester.

Organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), are frequently used for metal-halogen exchange with aryl bromides or iodides at low temperatures. wikipedia.org The resulting aryllithium species is highly nucleophilic and readily reacts with electrophiles.

For the synthesis of 4-chloro-5-methylpyridine-3-boronic acid, a plausible precursor would be 3-bromo-4-chloro-5-methylpyridine. The bromine at the 3-position is generally more susceptible to lithium-halogen exchange than the chlorine at the 4-position, offering a degree of selectivity. The reaction would be carried out at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. The resulting 4-chloro-5-methylpyridin-3-yllithium would then be quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid. google.com

A potential challenge with organolithium reagents is their high reactivity, which can sometimes lead to side reactions, such as addition to the pyridine ring. nih.gov Careful control of reaction conditions is therefore essential.

An alternative to organolithium reagents is the use of Grignard reagents (organomagnesium halides). Grignard reagents can be prepared from aryl halides and magnesium metal. They are generally less reactive and more functional group tolerant than their organolithium counterparts.

The formation of a Grignard reagent from a halopyridine can be followed by reaction with a borate ester to furnish the corresponding pyridylboronic acid. This method has been successfully applied to the synthesis of various pyridine boronic acids. While the direct formation of a Grignard reagent from a chloropyridine can be sluggish, the use of more reactive magnesium (e.g., Rieke magnesium) or the presence of activating groups can facilitate the reaction.

A more common approach for less reactive halides is the use of a halogen-magnesium exchange reaction, often employing reagents like isopropylmagnesium chloride (i-PrMgCl). nih.gov This can be particularly useful for substrates bearing sensitive functional groups. A combination of i-PrMgCl and n-BuLi has been reported to efficiently perform bromine-metal exchange on bromoheterocycles containing acidic protons. nih.gov

| Reagent | Conditions | Advantages | Disadvantages | Reference |

| Organolithium (e.g., n-BuLi) | Low temperature (-78 °C), ethereal solvent (THF) | High reactivity, fast reaction | Potential for side reactions (e.g., addition to the ring) | wikipedia.orggoogle.com |

| Grignard Reagent (RMgX) | Can be prepared from the halide and Mg metal | Good functional group tolerance, less reactive than organolithiums | May require activated Mg for less reactive halides | nih.gov |

| Halogen-Magnesium Exchange (e.g., i-PrMgCl) | Milder conditions than direct Grignard formation | Tolerates a wider range of functional groups | May require a subsequent transmetalation step | nih.gov |

Directed ortho-Metallation (DoM) and Boronylation

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. rsc.org The method relies on the presence of a "directing metalation group" (DMG) on the ring, which coordinates to an organometallic base (typically an alkyllithium reagent) and directs deprotonation to the adjacent ortho position. rsc.orgresearchgate.net The resulting aryl anion is then trapped with an electrophile, such as a trialkyl borate, to install the boronic acid group.

For pyridine systems, common DMGs include amides, carbamates, and methoxy (B1213986) groups. The chloro-substituent itself can act as a weak DMG. nih.gov In the context of synthesizing 4-chloro-5-methylpyridine-3-boronic acid via DoM, a hypothetical precursor would need a DMG at the 2- or 4-position to direct metalation to C-3. For instance, starting with a 4-chloro-5-methyl-2-(DMG)-pyridine, the DMG would chelate the lithium reagent, facilitating the abstraction of the C-3 proton, which is the most acidic proton adjacent to the DMG. Subsequent quenching with triisopropyl borate and hydrolysis would furnish the target molecule. The efficiency and regioselectivity of DoM are highly dependent on the directing ability of the DMG, the base used, and the reaction conditions.

Transition Metal-Catalyzed Borylation of Halopyridines

In recent decades, transition metal-catalyzed reactions have emerged as highly efficient and versatile methods for constructing carbon-boron bonds, often with excellent functional group tolerance and milder reaction conditions compared to traditional organometallic routes. nih.gov

The palladium-catalyzed Miyaura borylation is a cornerstone of modern cross-coupling chemistry, enabling the synthesis of aryl- and heteroarylboronates from the corresponding halides or triflates. researchgate.netbeilstein-journals.org The reaction couples a halopyridine with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂Pin₂) or tetrahydroxydiboron (B82485) (bis-boronic acid, BBA). nih.govnih.gov

To synthesize 4-chloro-5-methylpyridine-3-boronic acid pinacol (B44631) ester, a suitable starting material would be 3-bromo-4-chloro-5-methylpyridine. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective borylation at the 3-position. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), in the presence of a phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a base (e.g., KOAc, K₃PO₄). nih.govresearchgate.net The resulting boronate ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid. This method's broad functional group compatibility makes it a highly attractive route for producing complex boronic acids. nih.gov

Table of Typical Miyaura Borylation Conditions

| Component | Example | Role |

|---|---|---|

| Substrate | 3-Bromo-4-chloro-5-methylpyridine | Halogen source for oxidative addition |

| Boron Reagent | Bis(pinacolato)diboron (B₂Pin₂) | Source of the boryl group |

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic palladium |

| Ligand | XPhos, SPhos, RuPhos | Stabilizes and activates the Pd center |

| Base | KOAc, K₃PO₄ | Promotes transmetalation step |

| Solvent | Dioxane, Toluene, DMF | Reaction medium |

| Temperature | 80-110 °C | To drive the catalytic cycle |

Iridium-catalyzed C-H borylation represents a significant advance in synthetic efficiency, allowing for the direct conversion of a C-H bond into a C-B bond, thus avoiding the need for pre-functionalized halide or triflate substrates. rsc.orgnih.gov The regioselectivity of these reactions on substituted pyridines is primarily governed by steric effects, with borylation favoring the most accessible C-H position. researchgate.netacs.org

The typical catalytic system involves an iridium(I) precursor, such as [Ir(cod)Cl]₂, a bipyridine-based ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine), and a diboron reagent like B₂Pin₂. researchgate.net A known challenge is the potential for the pyridine nitrogen to coordinate to the iridium center, inhibiting catalytic activity. rsc.orgresearchgate.net This effect is often mitigated by the presence of substituents at the 2-position of the pyridine ring. rsc.org

For a substrate like 4-chloro-5-methylpyridine, the available C-H bonds are at the C-2 and C-6 positions. Due to the steric bulk of the methyl group at C-5, an iridium-catalyzed C-H borylation would be expected to selectively functionalize the C-2 position. Therefore, this method is not a direct route to 4-chloro-5-methylpyridine-3-boronic acid from its parent pyridine but is a powerful tool for creating other isomers. nih.govacs.org

Rhodium-catalyzed borylation reactions have been developed for various substrates. While highly effective for alkenes and some arenes, their application to pyridines for the synthesis of aromatic pyridinylboronates is less straightforward. nih.govrsc.org When applied to pyridines with hydroborane reagents, rhodium catalysts often promote hydroboration or hydrogenation of the pyridine ring, leading to reduced products like dihydropyridines or tetrahydropyridines rather than the desired aromatic boronic acid. rsc.org

The dehydrogenative borylation pathway, which couples C-H activation with the formal removal of H₂, is a known process for certain substrates like vinylarenes, yielding vinylboronates without requiring a sacrificial hydrogen acceptor. rsc.org However, achieving a selective dehydrogenative C-H borylation on an unactivated pyridine C-H bond to produce an aromatic boronic acid is challenging and not a standard method. Other catalytic systems, particularly those based on iridium and palladium, are generally more suitable for this specific transformation. researchgate.netrsc.org

Alternative Synthetic Pathways for Pyridine Boronic Acids

While methods like halogen-metal exchange followed by borylation are common, several other strategies offer unique advantages in terms of substrate scope, functional group tolerance, and regioselectivity. arkat-usa.org

The use of organotin intermediates, specifically through reactions like the Stille coupling, can provide a pathway to pyridylboronic acids. organic-chemistry.orgwikipedia.org This method typically involves the initial formation of a pyridylstannane, which can then be converted to the corresponding boronic acid. The Stille coupling is a versatile C-C bond-forming reaction between an organotin compound and an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.org

The general approach involves the palladium-catalyzed coupling of a halopyridine with a distannane reagent to form the pyridylstannane. This intermediate is often stable enough for purification but is typically used directly in the next step. The pyridylstannane can then undergo a metal-halogen exchange with a boron halide, or more commonly, a borylation reaction to yield the desired pyridine boronic acid or its ester. A key advantage of this method is the stability of the organostannane intermediates compared to some of the more reactive organometallic species. orgsyn.org However, a significant drawback is the toxicity of organotin compounds. organic-chemistry.org

A representative reaction scheme for this process is as follows:

Step 1: Synthesis of Pyridylstannane (Stille Coupling) A halopyridine is reacted with a hexaalkylditin reagent in the presence of a palladium catalyst.

Reaction Scheme

Step 2: Conversion to Pyridylboronic Acid The resulting pyridylstannane is then treated with a boron trihalide followed by hydrolysis, or directly with a diboron reagent under palladium catalysis, to afford the pyridine boronic acid.

Reaction Scheme

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Halopyridine | Hexaalkylditin | Pd(PPh3)4 | Pyridylstannane | organic-chemistry.org |

| Pyridylstannane | Trialkyl borate | - | Pyridylboronic ester | nih.gov |

| Pyridylboronic ester | Water | - | Pyridylboronic acid | orgsyn.org |

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to synthesizing complex molecules in a single pot by combining multiple transformations. sci-hub.se A modular method for preparing highly substituted pyridines has been developed utilizing a cascade reaction that involves the copper-catalyzed cross-coupling of alkenylboronic acids. sci-hub.se This particular strategy involves the reaction of an α,β-unsaturated ketoxime O-pentafluorobenzoate with an alkenylboronic acid. sci-hub.se

The reaction proceeds through several steps:

A novel N-iminative, copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate. This forms a 3-azatriene intermediate.

The 3-azatriene then undergoes an electrocyclization reaction.

Finally, air oxidation of the cyclized intermediate affords the highly substituted pyridine. sci-hub.se

This method is notable for its good functional group tolerance and the use of readily available starting materials. sci-hub.se While this specific cascade reaction yields a substituted pyridine, modifications to the starting materials could potentially allow for the introduction of a boronic acid or ester group onto the final pyridine ring, though this is not explicitly detailed in the primary literature.

| Starting Material 1 | Starting Material 2 | Key Steps | Product Type | Yield Range | Reference |

| α,β-Unsaturated ketoxime O-pentafluorobenzoate | Alkenylboronic acid | Cu-catalyzed C-N cross-coupling, Electrocyclization, Air oxidation | Substituted Pyridine | 43-91% | sci-hub.se |

The reaction typically involves two main steps:

Diazotization: The starting aminopyridine is treated with a nitrite (B80452) source, such as tert-butyl nitrite or sodium nitrite in an acidic medium, to form the corresponding pyridyl diazonium salt. orgsyn.orgrsc.org

Borylation: The diazonium salt is then reacted with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), to install the boronic ester group. This step can be promoted by a radical initiator or proceed under thermal conditions. orgsyn.org

A general scheme for a Sandmeyer-type borylation of an aminopyridine is as follows:

Reaction Scheme

This method has been shown to be tolerant of various functional groups and can be performed under metal-free conditions. orgsyn.orgrsc.org

| Starting Material | Reagents | Key Intermediate | Product | Reference |

| Aryl Amine | t-BuONO, B2pin2 | Aryl Diazonium Salt | Arylboronate Ester | orgsyn.org |

| Aryl Diazonium Tetrafluoroborate | B2(OH)4, MeOH/H2O | Aryl Diazonium Salt | Arylboronic Acid | orgsyn.org |

Green Chemistry Approaches in 4-Chloro-5-methylpyridine-3-boronic acid Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing 4-Chloro-5-methylpyridine-3-boronic acid and other pyridine derivatives, several greener approaches are being explored. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.com The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com For the synthesis of pyridine boronic acids, microwave heating could be applied to various steps, such as the palladium-catalyzed borylation of halopyridines or in one-pot multicomponent reactions. nih.gov A one-pot, three-component Hantzsch condensation reaction under solvent-free microwave irradiation has been successfully used to synthesize 1,4-dihydropyridine (B1200194) nucleoside analogues in high yields (86-96%) and short reaction times. nih.gov This demonstrates the potential of microwave technology for the efficient synthesis of pyridine-based structures.

Flow Chemistry: Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages in terms of safety, scalability, and control over reaction parameters. organic-chemistry.orgacs.orguc.pt For the synthesis of boronic acids, flow chemistry has been shown to be effective for handling unstable intermediates and improving reaction efficiency. nih.gov A continuous flow setup for organolithium chemistry has been used to synthesize various boronic acids with reaction times of less than a second and high throughput. organic-chemistry.org This approach could be particularly beneficial for the large-scale production of 4-Chloro-5-methylpyridine-3-boronic acid, minimizing the risks associated with highly reactive intermediates and allowing for precise control over the borylation step. nih.govorganic-chemistry.org

Use of Greener Solvents and Catalysts: A core principle of green chemistry is the use of safer solvents and catalysts. Research is ongoing to replace traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or even performing reactions under solvent-free conditions. researchgate.net In the synthesis of pyridine derivatives, methods utilizing water as a solvent and employing reusable heterogeneous catalysts are being developed. nih.gov For example, the use of palladium nanoparticles generated in polyethylene (B3416737) glycol (PEG) as a catalyst for the borylation of aryl halides presents a greener alternative to traditional homogeneous catalysts. organic-chemistry.org

| Green Chemistry Approach | Key Advantages | Potential Application in Pyridine Boronic Acid Synthesis | Reference(s) |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions | Acceleration of cross-coupling and multicomponent reactions | nih.govmdpi.comnih.govmdpi.com |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control | Handling of unstable intermediates, large-scale production | organic-chemistry.orgacs.orguc.pt |

| Greener Solvents/Catalysts | Reduced environmental impact, easier catalyst recovery | Use of aqueous media, recyclable catalysts like Pd nanoparticles in PEG | researchgate.netnih.govorganic-chemistry.org |

Reactivity and Reaction Mechanisms of 4 Chloro 5 Methylpyridine 3 Boronic Acid

Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls, polyolefins, and styrenes. The reaction involves the cross-coupling of an organoboron compound, such as 4-chloro-5-methylpyridine-3-boronic acid, with an organohalide in the presence of a palladium catalyst and a base. libretexts.org

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. acs.orgacs.org The reaction with 4-chloro-5-methylpyridine-3-boronic acid allows for the introduction of the substituted pyridine (B92270) motif into a variety of organic molecules.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex. The reactivity of the halide in this step generally follows the order I > Br > Cl. libretexts.org For the coupling of 4-chloro-5-methylpyridine-3-boronic acid, the reaction partner would typically be an aryl bromide or iodide, although couplings with aryl chlorides are also possible with appropriate catalyst systems. organic-chemistry.org

Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is crucial for this step. organic-chemistry.org The base activates the boronic acid by forming a more nucleophilic borate (B1201080) species (e.g., [R-B(OH)3]⁻), which then readily undergoes transmetalation with the palladium(II) halide complex. harvard.edu This step results in a new palladium(II) complex where the halide has been replaced by the 4-chloro-5-methylpyridin-3-yl group.

Reductive Elimination: In the final step of the catalytic cycle, the two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

A general schematic of the Suzuki-Miyaura catalytic cycle is presented below:

The choice of the palladium catalyst and the associated ligands is critical for the success of the Suzuki-Miyaura coupling, especially when dealing with less reactive substrates like aryl chlorides.

Phosphine (B1218219) Ligands: Electron-rich and sterically bulky phosphine ligands are widely used to enhance the catalytic activity of palladium. These ligands stabilize the palladium(0) species and facilitate both the oxidative addition and reductive elimination steps. libretexts.org For the coupling of pyridyl boronic acids, ligands such as triphenylphosphine (B44618) (PPh₃), SPhos, and XPhos have been shown to be effective. acs.orgnih.gov The steric and electronic properties of the phosphine ligand can significantly influence the reaction's efficiency and substrate scope. kochi-tech.ac.jp

N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors and often form more stable palladium complexes compared to phosphine ligands. This increased stability can lead to higher catalyst turnover numbers and the ability to couple challenging substrates. rsc.org NHC-palladium complexes have been successfully employed in the Suzuki-Miyaura coupling of various aryl and heteroaryl chlorides. rsc.orgresearchgate.net

The following table illustrates the effect of different ligands on a model Suzuki-Miyaura coupling reaction. While not specific to 4-chloro-5-methylpyridine-3-boronic acid, it demonstrates the general trend of ligand influence.

| Catalyst/Ligand | Substrate 1 | Substrate 2 | Yield (%) | Reference |

| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Halide | Arylboronic Acid | High | organic-chemistry.org |

| Pd(OAc)₂ / PCy₃ | Aryl Triflate | Arylboronic Acid | High | organic-chemistry.org |

| Pd(PPh₃)₄ | 2,6-Dichloropyridine | Heptylboronic acid pinacol (B44631) ester | 21 | acs.org |

| Pd₂(dba)₃ / FcPPh₂ | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | 74 | acs.org |

The choice of base and solvent system plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling.

Base: The base is essential for the activation of the boronic acid in the transmetalation step. organic-chemistry.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base can significantly affect the reaction rate and yield. For instance, stronger bases can sometimes lead to side reactions, while weaker bases may result in slow or incomplete conversion. hes-so.ch

Solvent: The solvent must be capable of dissolving the reactants and the catalyst system. A variety of solvents can be used, including ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF). hes-so.ch Often, a mixture of an organic solvent and water is employed to facilitate the dissolution of both the organic substrates and the inorganic base. hes-so.ch The polarity of the solvent can also influence the selectivity of the reaction, particularly in cases where multiple reactive sites are present. nih.gov

The table below shows the effect of different solvents and bases on a model Suzuki-Miyaura reaction, highlighting their importance in optimizing reaction conditions.

| Solvent | Base | Yield (%) | Reference |

| Dioxane | K₃PO₄ | Low | researchgate.net |

| Methanol | K₃PO₄ | 78.9 | researchgate.net |

| Ethanol | K₃PO₄ | 73.4 | researchgate.net |

| Methanol/Water (3:2) | NaOH | 96.3 | researchgate.net |

A key advantage of the Suzuki-Miyaura coupling is its broad substrate scope and high functional group tolerance. acs.org This allows for the coupling of a wide variety of aryl and heteroaryl halides with boronic acids containing various substituents. For 4-chloro-5-methylpyridine-3-boronic acid, this means it can potentially be coupled with a diverse range of aryl and heteroaryl halides.

Research has shown that Suzuki-Miyaura reactions are compatible with functional groups such as esters, ketones, nitro groups, and amides. acs.orgrsc.org This compatibility is crucial for the synthesis of complex molecules without the need for extensive protecting group strategies. However, certain functional groups on the boronic acid, such as carboxylic acids and phenols, can sometimes inhibit the reaction by coordinating to the palladium center. nih.gov

The following table provides examples of the substrate scope for the Suzuki-Miyaura coupling of various heterocyclic boronic acids, demonstrating the versatility of the reaction.

| Boronic Acid | Coupling Partner | Product | Yield (%) | Reference |

| 3-Pyridylboronic Acid | 2-Bromopyridine | 2,3'-Bipyridine | 85 | nih.gov |

| 4-Pyridylboronic Acid | 2-Chloropyridine | 2,4'-Bipyridine | 78 | nih.gov |

| 2-Furylboronic Acid | 4-Bromoanisole | 2-(4-Methoxyphenyl)furan | 92 | nih.gov |

| Thiophen-3-ylboronic Acid | 4-Chlorotoluene | 3-(4-Methylphenyl)thiophene | 88 | nih.gov |

When a substrate contains multiple potential reaction sites, such as a dihalogenated pyridine, the regioselectivity of the Suzuki-Miyaura coupling becomes a critical consideration. The inherent electronic and steric properties of the substrate, as well as the reaction conditions, can influence which site reacts preferentially. researchgate.net

In the case of dihalopyridines, the reactivity of the C-X bond is influenced by the position of the halogen on the pyridine ring. Generally, the order of reactivity for oxidative addition is C4 > C2 > C3. mdpi.com This intrinsic reactivity can be exploited to achieve selective mono-functionalization. For instance, in 2,4-dichloropyrimidines, the C4 position is typically more reactive towards Suzuki coupling. mdpi.com

Furthermore, the choice of catalyst, ligand, and reaction time can be fine-tuned to control the regioselectivity. For example, using a sterically demanding ligand can favor reaction at the less hindered position. By carefully controlling the stoichiometry of the boronic acid, it is often possible to achieve selective mono-arylation of a dihalo-substrate. beilstein-journals.org

The following table illustrates the regioselective Suzuki-Miyaura coupling of a dihalopyrimidine, demonstrating the ability to control the reaction outcome.

| Dihalo-substrate | Boronic Acid (equiv.) | Product Distribution (Mono- : Di-substituted) | Reference |

| 2,4-Dichloropyrimidine | 1.2 | 100 : 0 | mdpi.com |

| 2,4-Dichloropyrimidine | 2.5 | 15 : 85 | mdpi.com |

Chan-Lam Coupling (C-N Cross-Coupling)

The Chan-Lam coupling is a powerful copper-catalyzed method for the formation of carbon-nitrogen bonds, proceeding via the reaction of a boronic acid with an amine. wikipedia.orgsigmaaldrich.com This reaction is advantageous due to its often mild reaction conditions, which can include room temperature and the use of air as an oxidant. wikipedia.orgorganic-chemistry.org The general mechanism involves the formation of a copper-aryl complex, which then undergoes reductive elimination to yield the desired N-arylated product. wikipedia.org

In the context of 4-Chloro-5-methylpyridine-3-boronic acid, copper-catalyzed amination protocols enable the direct formation of a C-N bond at the 3-position of the pyridine ring. A variety of copper catalysts can be employed, with copper(II) acetate (B1210297) being a common choice. organic-chemistry.org The reaction typically proceeds in the presence of a base and an oxygen source, which can be atmospheric air. organic-chemistry.org The choice of solvent and ligands can significantly influence the reaction efficiency and substrate scope. For instance, the use of specific ligands like 4-methylpyridine (B42270) can serve as both a ligand and a base in some systems. organic-chemistry.org While specific data for the amination of 4-Chloro-5-methylpyridine-3-boronic acid is not extensively documented in publicly available literature, the general principles of Chan-Lam coupling suggest its applicability. The electronic nature of the pyridine ring, influenced by the chloro and methyl groups, would play a role in the reaction's success. It is known that electron-withdrawing groups on the boronic acid can increase the reaction rate in some Chan-Lam couplings. rsc.org

The Chan-Lam coupling is particularly well-suited for the rapid synthesis of compound libraries due to its operational simplicity and tolerance of various functional groups. rxweb-prd.com Modified reaction conditions, such as the use of microwave irradiation, can significantly shorten reaction times, making it an efficient tool for high-throughput synthesis. rsc.org For the creation of a library based on the 4-Chloro-5-methylpyridine scaffold, one could envision reacting the boronic acid with a diverse set of primary and secondary amines under optimized Chan-Lam conditions. While specific examples utilizing 4-Chloro-5-methylpyridine-3-boronic acid in large-scale library synthesis are not readily found in the literature, the general robustness of the Chan-Lam reaction supports its potential in this application.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, typically between an aryl halide and an amine. nih.govnih.gov This reaction is renowned for its broad substrate scope and high functional group tolerance. nih.gov In a less common variation, boronic acids can sometimes be involved in Buchwald-Hartwig-type aminations, although this typically involves the coupling of an aryl halide with an amine, where the boronic acid may act as an activator. nih.gov

Given the structure of 4-Chloro-5-methylpyridine-3-boronic acid, its primary role in a traditional Buchwald-Hartwig reaction would be as the aryl halide component, with the chloro-substituted pyridine reacting with an amine. However, the query focuses on the reactivity of the boronic acid group. In a hypothetical scenario where the boronic acid itself participates, it might be in a nickel-catalyzed variant of the Buchwald-Hartwig amination. Some nickel-catalyzed aminations have been developed that can utilize arylboronic esters. nih.gov

Detailed research findings on the specific application of 4-Chloro-5-methylpyridine-3-boronic acid in Buchwald-Hartwig amination are not prevalent in the reviewed literature.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Negishi Coupling)

The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate to form a C-C bond. wikipedia.org This reaction is known for its high yields, mild conditions, and excellent functional group tolerance. nih.gov While the primary coupling partners are organozinc reagents and organic halides, variations involving boronic acids exist, often through transmetalation to an organozinc species in situ or by using the boronic acid as a precursor to the organometallic partner.

In the context of 4-Chloro-5-methylpyridine-3-boronic acid, it could potentially be converted to the corresponding organozinc reagent and then coupled with an aryl or heteroaryl halide. The Negishi reaction is particularly valuable for the synthesis of biaryls and heterobiaryls. numberanalytics.comresearcher.life The presence of the chloro and methyl groups on the pyridine ring would be well-tolerated under typical Negishi conditions. nih.gov

| Coupling Reaction | Catalyst | Typical Coupling Partners | Key Features |

| Chan-Lam Coupling | Copper | Boronic Acid + Amine/Alcohol | Mild conditions, often aerobic wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium/Nickel | Aryl Halide + Amine | Broad substrate scope, high functional group tolerance nih.govnih.gov |

| Negishi Coupling | Palladium/Nickel | Organozinc + Organic Halide | High yields, mild conditions, tolerates many functional groups nih.govwikipedia.org |

Functionalization and Derivatization Reactions

Beyond cross-coupling reactions, the pyridine ring of 4-Chloro-5-methylpyridine-3-boronic acid can undergo further functionalization, including reactions that proceed through dearomatization and subsequent rearomatization.

Dearomatization-Rearomatization Cascades

Dearomatization-rearomatization strategies are powerful tools in organic synthesis for the functionalization of aromatic systems. mdpi.com These cascades involve the temporary disruption of the aromatic system by a nucleophilic or cycloaddition reaction, followed by a rearomatization step that often introduces new substituents. For pyridine derivatives, this can be achieved by activating the pyridine ring, for example, by N-acylation, making it more susceptible to nucleophilic attack. mdpi.com

While specific examples of dearomatization-rearomatization cascades involving 4-Chloro-5-methylpyridine-3-boronic acid are not detailed in the available literature, the general principles can be applied. The pyridine nitrogen can be activated to form a pyridinium (B92312) salt, which can then undergo a dearomative addition. The subsequent rearomatization could lead to the introduction of new functional groups at various positions on the ring. The chloro and methyl substituents, along with the boronic acid group (or a derivative thereof), would influence the regioselectivity of such transformations. For instance, the reaction of 4-chloropyridine (B1293800) with certain amines is a known nucleophilic aromatic substitution, which proceeds through a dearomatized intermediate. vaia.com

C-H Functionalization Strategies (e.g., Meta-Selective Borylation)

The synthesis of pyridinylboronic acids through direct C-H functionalization is a powerful strategy that offers an atom-economical alternative to traditional methods like halogen-metal exchange. arkat-usa.org For a precursor like 4-chloro-5-methylpyridine, iridium or rhodium-catalyzed C-H borylation represents a key synthetic route. arkat-usa.org These methods typically involve the reaction of a pyridine derivative with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a transition metal catalyst.

The regioselectivity of C-H borylation on a pyridine ring is influenced by both electronic effects and the directing capability of substituents. For pyridine itself, borylation often occurs at the C3 and C5 positions due to electronic factors. rsc.org In the case of substituted pyridines, the outcome can be complex. For instance, achieving meta-selective C-H borylation often requires specifically designed ligands that can interact with directing groups on the substrate. While specific studies on the meta-selective borylation of a pre-existing 4-chloro-5-methylpyridine to install a boronic acid group at the C3 position are not prevalent, research on related systems highlights the principles involved. For example, iridium-catalyzed borylation of benzamides has been achieved with high meta-selectivity using a bipyridine ligand functionalized with a Lewis acidic alkylaluminum moiety, which interacts with the amide directing group. guidechem.com A similar strategy for pyridines has been demonstrated for C3-selective borylation using a 1,10-phenanthroline (B135089) ligand bearing a Lewis acidic alkylborane moiety, which coordinates to the pyridine nitrogen to direct the borylation. guidechem.com These advanced catalytic systems underscore the strategic importance of ligand design in controlling regioselectivity in C-H functionalization. wikipedia.orgresearchgate.net

Formation of Boronic Esters and Other Derivatives

Boronic acids are frequently converted into boronic esters to enhance their stability, modify their reactivity, and improve their handling and purification characteristics. This is particularly relevant for heteroarylboronic acids, which can be prone to degradation. nih.gov The most common derivatives are pinacol esters, formed by an esterification reaction between the boronic acid and pinacol. This conversion is typically achieved by heating a mixture of the boronic acid and the diol (e.g., pinacol) in a solvent, often with azeotropic removal of water.

The resulting esters, such as 4-chloro-5-methylpyridine-3-boronic acid pinacol ester , are generally more stable towards side reactions like protodeboronation and are highly effective in cross-coupling reactions. nih.govacs.org These bench-stable esters can be used in "slow-release" strategies for Suzuki-Miyaura couplings, where the active boronic acid is generated in situ under the reaction conditions. acs.org Other derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, offer exceptional stability and are used extensively in iterative cross-coupling sequences where the boronic acid functionality must be protected through multiple reaction steps. audreyli.com The formation of these esters is a critical tool for leveraging the full synthetic potential of boronic acids like 4-chloro-5-methylpyridine-3-boronic acid. nih.gov

Side Reactions and Stability Considerations

Protodeboronation Pathways and Mitigation Strategies

Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. acs.org This side reaction is a significant concern in cross-coupling reactions, as it consumes the boronic acid and reduces the yield of the desired product. acs.org The susceptibility of a boronic acid to protodeboronation is highly dependent on its structure and the reaction conditions, particularly pH. ed.ac.ukorganic-chemistry.org

For pyridinylboronic acids, the position of the boronic acid group is a critical determinant of stability. Extensive research has shown that 2-pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation, often proceeding through a zwitterionic intermediate at neutral pH. acs.orged.ac.uk In stark contrast, 3-pyridylboronic acids , including substituted derivatives like 4-chloro-5-methylpyridine-3-boronic acid, are significantly more stable. ed.ac.ukorganic-chemistry.orgnih.gov

Kinetic studies on the protodeboronation of various heteroaromatic boronic acids have provided quantitative insights into this stability difference.

| Boronic Acid Type | Reaction Conditions | Observed Half-life (t1/2) | Reference |

|---|---|---|---|

| 3-Pyridyl and 4-Pyridyl Boronic Acids | pH 12, 70 °C, 50% aq. dioxane | > 1 week | ed.ac.uknih.gov |

| 2-Pyridyl Boronic Acid | pH 7, 70 °C, 50% aq. dioxane | ~25-50 seconds | ed.ac.uknih.gov |

This table presents comparative data for pyridylboronic acid stability under specific conditions.

The high stability of 3-pyridyl boronic acids under basic conditions makes them robust reagents for Suzuki-Miyaura coupling. beilstein-journals.orgresearchgate.net Mitigation strategies for less stable boronic acids often involve:

Conversion to Boronic Esters: Using more stable derivatives like pinacol or MIDA esters which release the boronic acid slowly under reaction conditions. nih.gov

Reaction Condition Optimization: Minimizing water content, using anhydrous bases like KF, or carefully controlling the pH to avoid conditions that favor protodeboronation.

Catalyst and Ligand Choice: Employing highly active catalyst systems that promote the desired cross-coupling at a rate much faster than protodeboronation. acs.org

Oxidative Degradation of Boronic Acids

Arylboronic acids can undergo oxidative degradation to the corresponding phenols, another common side reaction that reduces coupling efficiency. This process is often initiated by reactive oxygen species, which may be present as impurities (e.g., peroxides in ether solvents) or generated under aerobic reaction conditions. The mechanism involves the oxidation of the boronic acid or its boronate form, leading to the formation of a phenol.

The oxidative stability of boronic acids can be influenced by the electronic properties of the aryl group. A strategy to enhance stability involves diminishing the electron density on the boron atom. For instance, the formation of an intramolecularly coordinated boralactone was shown to increase oxidative stability by a factor of 10⁴ compared to phenylboronic acid. While specific data for 4-chloro-5-methylpyridine-3-boronic acid is not available, general precautions to minimize oxidative degradation include:

Degassing Solvents: Thoroughly degassing solvents and running reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

Using Fresh Solvents: Employing freshly distilled or peroxide-free solvents, especially ethers like THF or dioxane.

Adding Stabilizers: In some cases, antioxidants can be added, although this is less common in modern cross-coupling protocols.

Homocoupling Reactions and Control Measures

Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl dimer. This process is typically mediated by the palladium catalyst, particularly in the presence of Pd(II) species and oxygen. If a Pd(II) precatalyst is used, its reduction to the active Pd(0) can occur via the homocoupling of the boronic acid. Similarly, the presence of oxygen can re-oxidize Pd(0) to Pd(II), creating a catalytic cycle for homocoupling.

Control measures are crucial to suppress this undesired pathway and favor the intended cross-coupling reaction. Key strategies include:

Exclusion of Oxygen: Rigorously deoxygenating the reaction mixture by sparging with an inert gas like nitrogen prior to adding the catalyst.

Use of Reducing Agents: Adding a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state and minimize the concentration of Pd(II) available to promote homocoupling.

Choice of Precatalyst: Using Pd(0) sources directly or employing modern precatalysts that are designed for clean and efficient generation of the active Pd(0) species can reduce the likelihood of homocoupling.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of 4-chloro-5-methylpyridine-3-boronic acid in reactions such as Suzuki-Miyaura coupling is governed by a combination of kinetic and thermodynamic factors. While specific quantitative data for this compound are not widely published, the general principles of pyridinylboronic acid reactivity provide a strong framework for understanding its behavior.

Applications of 4 Chloro 5 Methylpyridine 3 Boronic Acid in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The pyridine (B92270) scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. The ability to further functionalize this core structure using 4-Chloro-5-methylpyridine-3-boronic acid as a starting material is of considerable interest.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, and 4-Chloro-5-methylpyridine-3-boronic acid is an excellent substrate for this transformation. libretexts.org By coupling with a wide range of aryl and heteroaryl halides, a diverse array of substituted pyridines can be accessed. The chloro group on the pyridine ring can also serve as a handle for further functionalization, either before or after the Suzuki-Miyaura coupling, adding another layer of complexity to the accessible molecules.

The synthesis of bipyridines, which are important ligands in coordination chemistry and building blocks for functional materials, can be readily achieved using this boronic acid. For instance, the coupling of 4-Chloro-5-methylpyridine-3-boronic acid with a suitable halopyridine would yield a chloromethyl-substituted bipyridine. A related compound, 6-Chloro-5-methyl-3,3'-bipyridine, highlights the potential of such coupling reactions. bldpharm.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4-Chloro-5-methylpyridine-3-boronic acid | Aryl/Heteroaryl Halide | Substituted Aryl/Heteroaryl Pyridine | Suzuki-Miyaura Coupling |

| 4-Chloro-5-methylpyridine-3-boronic acid | Halopyridine | Chloro-methyl-bipyridine | Suzuki-Miyaura Coupling |

Table 1: Examples of Substituted Pyridine and Bipyridine Synthesis

The development of novel fused polycyclic heterocycles is a continuous effort in medicinal chemistry due to their diverse biological activities. While direct examples utilizing 4-Chloro-5-methylpyridine-3-boronic acid are not prevalent in the readily available literature, the principles of intramolecular Suzuki-Miyaura coupling suggest its potential in this area. By designing a substrate with a suitably positioned halide on a side chain attached to the pyridine ring, an intramolecular cyclization could lead to the formation of a fused ring system. The synthesis of imidazo[4,5-b]pyridines and other fused systems often involves the cyclization of substituted pyridines, indicating a potential pathway where this boronic acid could be a key intermediate. researchgate.netnih.gov

The reduction of the pyridine ring to dihydropyridine (B1217469) and piperidine (B6355638) scaffolds is a common strategy to introduce three-dimensional complexity and access different biological target spaces. A study on the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives to form 3-substituted tetrahydropyridines showcases a potential route for the derivatization of compounds derived from 4-Chloro-5-methylpyridine-3-boronic acid. researchgate.net Following a Suzuki-Miyaura coupling, the resulting substituted pyridine could potentially undergo a similar reduction to yield the corresponding dihydropyridine or piperidine, thus expanding the range of accessible molecular frameworks.

Development of Advanced Synthetic Intermediates

Beyond its direct use in the synthesis of complex final targets, 4-Chloro-5-methylpyridine-3-boronic acid serves as a valuable precursor for other advanced synthetic intermediates.

The chloro and boronic acid functionalities of 4-Chloro-5-methylpyridine-3-boronic acid can be chemoselectively manipulated to generate a variety of other useful intermediates. For example, the boronic acid can be protected or converted to a boronate ester to modulate its reactivity in subsequent steps. The chloro group can be displaced by various nucleophiles to introduce new functional groups. These transformations allow for the generation of tailored building blocks for specific and specialized organic transformations.

Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for the rapid generation and screening of large numbers of compounds. cuny.eduopenaccessjournals.comnih.gov Boronic acids are valuable building blocks in this field due to their stability and reliable reactivity in coupling reactions. nih.gov 4-Chloro-5-methylpyridine-3-boronic acid, with its multiple points of diversity, is an ideal candidate for the construction of combinatorial libraries. The boronic acid can be coupled with a diverse set of halides, and the chloro group can be subsequently reacted with a library of nucleophiles, leading to the rapid generation of a large and diverse set of molecules for biological screening or materials testing.

| Building Block | Reaction 1 (Diversity Point 1) | Reaction 2 (Diversity Point 2) | Library Output |

| 4-Chloro-5-methylpyridine-3-boronic acid | Suzuki-Miyaura coupling with a library of aryl/heteroaryl halides | Nucleophilic substitution at the chloro position with a library of amines, alcohols, or thiols | Diverse library of highly substituted pyridines |

Table 2: Application in Combinatorial Library Synthesis

Applications in Materials Science

The incorporation of 4-Chloro-5-methylpyridine-3-boronic acid into material frameworks can impart specific functionalities, leading to the creation of advanced materials with tailored properties.

The boronic acid group is well-known for its ability to undergo various polymerization reactions, making 4-Chloro-5-methylpyridine-3-boronic acid a candidate monomer for the synthesis of functional polymers. rsc.orgnih.gov The synthesis of polymers containing boronic acids can be achieved through different strategies, including the polymerization of unprotected boronic acid monomers or protected boronate esters, as well as through post-polymerization modification reactions. rsc.org The presence of the pyridine ring within the polymer backbone or as a pendant group can introduce specific properties, such as metal coordination capabilities and responsiveness to pH changes. acs.orgrsc.org

The synthesis of such functional polymers often involves techniques like free radical polymerization. researchgate.net For instance, a hypothetical polymerization of a derivative of 4-Chloro-5-methylpyridine-3-boronic acid could yield a polymer with pyridine units, which can then be used in various applications.

Table 1: Examples of Polymerization Methods for Boronic Acid-Containing Monomers

| Polymerization Method | Monomer Type | Key Features | Reference |

| Free Radical Polymerization | Unprotected Boronic Acid | Direct polymerization, but can be challenging due to the reactivity of the boronic acid group. | researchgate.net |

| Controlled Radical Polymerization | Protected Boronate Ester | Allows for better control over polymer architecture and molecular weight. | rsc.org |

| Post-Polymerization Modification | Polymers with Precursor Groups | Introduction of boronic acid functionality after polymer synthesis. | rsc.org |

This table presents general methods applicable to boronic acid monomers and is not specific to 4-Chloro-5-methylpyridine-3-boronic acid.

The surface modification of nanomaterials is a critical step in tailoring their properties for specific applications. frontiersin.orgmdpi.commdpi.comnih.gov Boronic acids can be used to functionalize the surface of nanoparticles, enhancing their stability, biocompatibility, and interaction with biological systems. nih.gov The pyridine moiety in 4-Chloro-5-methylpyridine-3-boronic acid can act as a ligand for metal nanoparticles, providing a means of attachment.

For example, gold or magnetic nanoparticles could be functionalized with this compound. The pyridine nitrogen can coordinate to the metal surface, while the boronic acid group would be exposed on the nanoparticle surface, ready for further interactions or sensing applications. nih.gov This surface modification can prevent aggregation and improve the dispersibility of the nanoparticles in various media. nih.gov

Table 2: Potential Nanomaterials for Surface Modification with 4-Chloro-5-methylpyridine-3-boronic acid

| Nanomaterial | Surface Functionalization Principle | Potential Application |

| Gold Nanoparticles | Thiol or Amine linkage to the pyridine ring | Sensing, Drug Delivery |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Silanization followed by coupling | Targeted Drug Delivery, MRI Contrast Agents |

| Quantum Dots (e.g., CdTe@ZnS) | Ligand exchange with pyridine coating | Bioimaging |

This table is illustrative and based on general surface modification strategies for nanoparticles.

Stimuli-responsive or "smart" polymers are materials that undergo significant changes in their properties in response to external stimuli such as pH, temperature, or the presence of specific molecules. rsc.orgnih.govmdpi.com The pyridine and boronic acid functionalities of 4-Chloro-5-methylpyridine-3-boronic acid make it a promising component for creating such materials.

The pyridine ring is pH-responsive due to the protonation/deprotonation of the nitrogen atom. hanyang.ac.kr Polymers containing this moiety can exhibit changes in their solubility or conformation with varying pH. The boronic acid group is known to form reversible covalent bonds with diols, such as glucose. rsc.org This interaction can be exploited to create glucose-responsive materials, which have potential applications in diabetes management. The combination of both functionalities could lead to dual-responsive materials. For instance, a hydrogel synthesized from a polymer containing 4-Chloro-5-methylpyridine-3-boronic acid could swell or shrink in response to both pH and glucose concentration. rsc.org

Table 3: Stimuli-Responsive Behavior of Functional Groups in 4-Chloro-5-methylpyridine-3-boronic acid

| Functional Group | Stimulus | Responsive Behavior | Potential Application | Reference |

| Pyridine | pH | Changes in charge and hydrophilicity | pH-sensitive drug release | hanyang.ac.kr |

| Boronic Acid | Diols (e.g., Glucose) | Reversible ester formation | Glucose sensing, Insulin delivery | rsc.org |

This table outlines the general responsive behaviors of the functional groups.

Contributions to Environmental Chemistry Research

The unique reactivity of 4-Chloro-5-methylpyridine-3-boronic acid can also be harnessed for applications in environmental monitoring and remediation.

There is a significant need for sensitive and selective sensors for the detection of environmental pollutants, particularly heavy metal ions. nih.govacs.org Pyridine derivatives have been successfully employed as fluorescent chemosensors for various metal cations. mdpi.comnih.gov The nitrogen atom of the pyridine ring can coordinate with metal ions, leading to a change in the fluorescence properties of the molecule.

By incorporating 4-Chloro-5-methylpyridine-3-boronic acid into a sensor platform, it is conceivable to develop a fluorescent sensor for specific heavy metals. The binding of a metal ion to the pyridine nitrogen could modulate the electronic properties of the system, resulting in a detectable optical response. The boronic acid group could further be used to immobilize the sensor molecule onto a solid support, such as a fiber optic cable or a nanoparticle, for practical applications.

Table 4: Examples of Pyridine-Based Sensors for Metal Ion Detection

| Sensor Type | Target Analyte | Detection Principle | Reference |

| Fluorescent Chemosensor | Copper (Cu²⁺) | Change in fluorescence intensity | nih.gov |

| Fluorescence Grating Sensor | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Differential fluorescence response | mdpi.com |

| Electrochemical Sensor | Various Heavy Metal Ions | Change in electrochemical signal | nih.govacs.org |

This table provides examples of sensor technologies based on pyridine derivatives and is not specific to the subject compound.

Boronic acids and their derivatives are known to act as catalysts in a variety of organic reactions. researchgate.netrsc.org They can activate hydroxyl groups, facilitating reactions such as esterification and amidation under mild conditions. rsc.org Furthermore, pyridine-containing ligands are widely used in transition metal catalysis. digitellinc.com

In the context of environmental chemistry, materials functionalized with 4-Chloro-5-methylpyridine-3-boronic acid could serve as catalysts for the degradation of organic pollutants. tubitak.gov.tr For example, a polymer or a metal-organic framework (MOF) incorporating this compound could be used in catalytic wet air oxidation or photocatalytic degradation processes to break down persistent organic pollutants in wastewater. tubitak.gov.trresearchgate.netacs.org The pyridine moiety could coordinate with a catalytically active metal center, while the boronic acid could help in anchoring the catalytic species to a solid support or influencing the local chemical environment to enhance catalytic activity.

Table 5: Potential Catalytic Applications in Environmental Remediation

| Catalytic Process | Target Pollutant | Potential Role of 4-Chloro-5-methylpyridine-3-boronic acid |

| Catalytic Wet Air Oxidation | Nitrogen-containing organic compounds (e.g., pyridine) | As a ligand for a metal catalyst (e.g., Cu, Co) |

| Photocatalytic Degradation | Organic dyes, pharmaceuticals | As a component of a metal-organic framework (MOF) photocatalyst |

| Suzuki-Miyaura Coupling | Synthesis of degradation-assisting compounds | As a reactant in the synthesis of advanced catalytic materials |

This table suggests potential roles based on the known reactivity of the compound's functional groups.

Advanced Analytical and Characterization Techniques

Spectroscopic Analysis of 4-Chloro-5-methylpyridine-3-boronic acid and its Derivatives

Spectroscopic methods are paramount in elucidating the molecular structure of 4-Chloro-5-methylpyridine-3-boronic acid. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. For 4-Chloro-5-methylpyridine-3-boronic acid, ¹H, ¹³C, and ¹¹B NMR are particularly informative. While specific experimental data for this exact compound is not widely published, expected chemical shifts can be predicted based on data from analogous structures like 2-Chloro-5-methylpyridine (B98176) and other pyridine-boronic acids. chemicalbook.comrsc.orgresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the methyl group. The two aromatic protons would appear as singlets or doublets in the downfield region (typically δ 7.0-9.0 ppm), with their exact shifts influenced by the chloro, methyl, and boronic acid substituents. The methyl protons would appear as a singlet in the upfield region (around δ 2.3-2.5 ppm). chemicalbook.com The protons of the B(OH)₂ group often appear as a broad singlet, and its position can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. researchgate.netdoi.orgchemicalbook.com The pyridine ring carbons would resonate in the aromatic region (δ 120-160 ppm). The carbon atom attached to the boron (C-B) is expected to be significantly deshielded. The methyl carbon would appear at a much higher field (δ 15-25 ppm). google.com

¹¹B NMR: Boron-11 NMR is crucial for characterizing boronic acids. A single, broad resonance is typically observed for the boron atom. For trigonal boronic acids, the chemical shift is generally found in the range of δ 27-35 ppm, while tetrahedral boronate species appear at higher fields (δ 5-15 ppm). rsc.orgrsc.org

Predicted NMR Data for 4-Chloro-5-methylpyridine-3-boronic acid

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~8.5 | s | H on C2 |

| ¹H | ~7.8 | s | H on C6 |

| ¹H | ~2.4 | s | CH₃ protons |

| ¹H | variable | br s | B(OH)₂ protons |

| ¹³C | ~155 | s | C4-Cl |

| ¹³C | ~150 | s | C2 |

| ¹³C | ~140 | s | C6 |

| ¹³C | ~135 | s | C5-CH₃ |

| ¹³C | ~130 | s (broad) | C3-B |

| ¹³C | ~18 | s | CH₃ |

| ¹¹B | ~30 | br s | B(OH)₂ |

Note: These are predicted values based on analogous compounds and general substituent effects. Actual experimental values may vary.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 4-Chloro-5-methylpyridine-3-boronic acid (Molecular Formula: C₆H₇BClNO₂), the expected exact mass is approximately 171.02 g/mol . Techniques like Electrospray Ionization (ESI) are commonly used for such polar molecules. rsc.orgmdpi.com